molecular formula C10H16S B13616750 (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol CAS No. 61758-22-3

(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol

Cat. No.: B13616750
CAS No.: 61758-22-3
M. Wt: 168.30 g/mol
InChI Key: VEISAPSJRVBVNT-UHFFFAOYSA-N
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Description

(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol is a bicyclic compound featuring a thiol group. This compound is derived from the bicyclic structure of myrtenol, a naturally occurring monoterpene. The presence of the thiol group imparts unique chemical properties, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol typically involves the reaction of myrtenol with thiol-containing reagents. One common method is the thiolation of myrtenol using thiourea and hydrogen peroxide under acidic conditions. This reaction proceeds through the formation of an intermediate sulfenic acid, which subsequently reacts with the thiol group to form the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale thiolation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol involves its thiol group, which can undergo redox reactions and form covalent bonds with various biomolecules. This reactivity allows it to modulate biological pathways, such as enzyme activity and signal transduction. The compound’s molecular targets include thiol-containing enzymes and proteins, where it can act as an inhibitor or activator depending on the context .

Comparison with Similar Compounds

Similar Compounds

    Myrtenol: A precursor to (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol, featuring a hydroxyl group instead of a thiol group.

    Myrtenic Acid: A carboxylic acid derivative of myrtenol.

    Myrtenyl Acetate: An ester derivative of myrtenol

Uniqueness

The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity compared to its hydroxyl and carboxyl counterparts. This reactivity makes it valuable in applications requiring thiol-specific interactions, such as redox biology and thiol-based drug design .

Properties

CAS No.

61758-22-3

Molecular Formula

C10H16S

Molecular Weight

168.30 g/mol

IUPAC Name

(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methanethiol

InChI

InChI=1S/C10H16S/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3

InChI Key

VEISAPSJRVBVNT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)CS)C

Origin of Product

United States

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